molecular formula C25H47ClO2 B14231390 (2R)-4-Chloro-2-(propan-2-yl)docos-4-enoic acid CAS No. 802915-46-4

(2R)-4-Chloro-2-(propan-2-yl)docos-4-enoic acid

Cat. No.: B14231390
CAS No.: 802915-46-4
M. Wt: 415.1 g/mol
InChI Key: YANGCSRRZBSQEK-XMMPIXPASA-N
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Description

(2R)-4-Chloro-2-(propan-2-yl)docos-4-enoic acid is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its molecular structure includes a chloro group, an isopropyl group, and a long carbon chain with a double bond, making it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4-Chloro-2-(propan-2-yl)docos-4-enoic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the chlorination of a precursor molecule followed by the introduction of the isopropyl group through a series of substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(2R)-4-Chloro-2-(propan-2-yl)docos-4-enoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.

    Substitution: This reaction can replace one functional group with another, such as replacing the chloro group with a different halogen or functional group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol

Scientific Research Applications

(2R)-4-Chloro-2-(propan-2-yl)docos-4-enoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers investigate its effects on biological systems, including its potential as a bioactive compound.

    Medicine: It is explored for its therapeutic potential, including its use in drug development and as a precursor for pharmaceuticals.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2R)-4-Chloro-2-(propan-2-yl)docos-4-enoic acid involves its interaction with molecular targets in biological systems. The chloro group and the double bond play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Understanding these interactions helps researchers develop new applications and improve existing ones.

Comparison with Similar Compounds

Similar Compounds

    (2R)-4-Chloro-2-(propan-2-yl)docos-4-enoic acid: shares similarities with other long-chain fatty acids and their derivatives.

    4-Chloro-2-(propan-2-yl)hexadecanoic acid: Another chlorinated fatty acid with a shorter carbon chain.

    2-(propan-2-yl)docos-4-enoic acid: A similar compound without the chloro group.

Uniqueness

The presence of both the chloro group and the isopropyl group in this compound makes it unique compared to other similar compounds. These functional groups contribute to its distinct chemical properties and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

802915-46-4

Molecular Formula

C25H47ClO2

Molecular Weight

415.1 g/mol

IUPAC Name

(2R)-4-chloro-2-propan-2-yldocos-4-enoic acid

InChI

InChI=1S/C25H47ClO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(26)21-24(22(2)3)25(27)28/h20,22,24H,4-19,21H2,1-3H3,(H,27,28)/t24-/m1/s1

InChI Key

YANGCSRRZBSQEK-XMMPIXPASA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC=C(C[C@H](C(C)C)C(=O)O)Cl

Canonical SMILES

CCCCCCCCCCCCCCCCCC=C(CC(C(C)C)C(=O)O)Cl

Origin of Product

United States

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